

# Reproducibility of Experimental Results for the Novel Insecticide Candidate C23H18ClF3N4O4

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## Compound of Interest

Compound Name: C23H18ClF3N4O4

Cat. No.: B12629672

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## A Comparative Guide for Researchers in Drug Development

This guide provides a comprehensive analysis of the experimental reproducibility for the novel isoxazole-containing pyrazole oxime derivative with the molecular formula **C23H18ClF3N4O4**. The information presented here is intended for researchers, scientists, and drug development professionals interested in the synthesis and biological evaluation of new insecticidal compounds. This document details the experimental protocols for its synthesis and bioactivity assays, alongside a comparative analysis of its performance against other compounds and commercial insecticides.

## Comparative Efficacy of C23H18ClF3N4O4 and Analogues

The insecticidal activity of **C23H18ClF3N4O4**, designated as compound 9k in the source publication, was evaluated against two major agricultural pests: the oriental armyworm (*Mythimna separata*) and the brown planthopper (*Nilaparvata lugens*).<sup>[1]</sup> The following table summarizes the quantitative data from these bioassays, comparing the efficacy of compound 9k with its structural analogues and commercial insecticides used as positive controls.<sup>[1]</sup>

Compound ID	R <sup>1</sup> Substituent	Target Pest	Concentration (µg/mL)	Mortality (%)
9k	4-OCH <sub>3</sub>	M. separata	20	70.86
9a	H	M. separata	500	45.32
9c	4-F	M. separata	500	60.73
9d	2,4-diF	M. separata	500	55.64
9i	4-Cl	M. separata	500	65.71
9u	4-Br	M. separata	20	100.00
9k	4-OCH <sub>3</sub>	N. lugens	100	100.00
9c	4-F	N. lugens	100	100.00
9d	2,4-diF	N. lugens	100	100.00
9i	4-Cl	N. lugens	100	100.00
9r	2-F	N. lugens	100	100.00
9s	3-F	N. lugens	100	100.00
9t	2-Cl	N. lugens	100	100.00
Chlorantraniliprole	(Commercial Control)	M. separata	-	(Used as positive control)
Pyridalyl	(Commercial Control)	N. lugens	-	(Used as positive control)

## Experimental Protocols

To ensure the reproducibility of the findings, detailed experimental methodologies for the synthesis of **C23H18ClF3N4O4** (compound 9k) and the subsequent insecticidal bioassays are provided below.

## Synthesis of C23H18ClF3N4O4 (Compound 9k)

The synthesis of the target compound is achieved through a multi-step process, with the final step involving the reaction of a pyrazole oxime intermediate with a substituted phenyl isoxazole.[2]

General Procedure for the Preparation of Pyrazole Oxime Derivatives (9a-9v):

A mixture of the appropriate pyrazole oxime intermediate (3), a 3-chloromethyl-5-substituted phenyl isoxazole (8), potassium carbonate ( $K_2CO_3$ ), and a catalytic amount of cesium carbonate ( $Cs_2CO_3$ ) in acetonitrile is stirred at a specific temperature for a designated time.[2] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the final product.[2]

For compound 9k, the specific reactants are the pyrazole oxime intermediate and 3-chloromethyl-5-(4-methoxyphenyl)isoxazole. The reaction yields a yellow solid with a melting point of 96–98 °C.[1]

Analytical Data for **C<sub>23</sub>H<sub>18</sub>ClF<sub>3</sub>N<sub>4</sub>O<sub>4</sub>** (9k):

- Calculated: C, 54.50%; H, 3.58%; N, 11.05%.[1]
- Found: C, 54.63%; H, 3.46%; N, 11.16%.[1]

## Insecticidal Bioassays

The insecticidal activity of the synthesized compounds was evaluated against *Mythimna separata* and *Nilaparvata lugens* using established bioassay protocols.

Bioassay against *Mythimna separata* (Oriental Armyworm):

The insecticidal activity against *M. separata* is determined using a diet incorporation method.[3]  
[4]

- An artificial diet is prepared and kept molten at approximately 50 °C.
- The test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the diet at the desired concentration.

- The treated diet is then poured into the wells of a 24-well plate.
- Third-instar larvae of *M. separata*, starved for 2-4 hours, are individually placed in each well.
- The plates are maintained at  $27 \pm 1$  °C with a 16:8 hour (light:dark) photoperiod.
- Mortality is recorded after 48 hours. Larvae that do not respond to probing with a fine brush are considered dead. Each treatment is replicated three times.

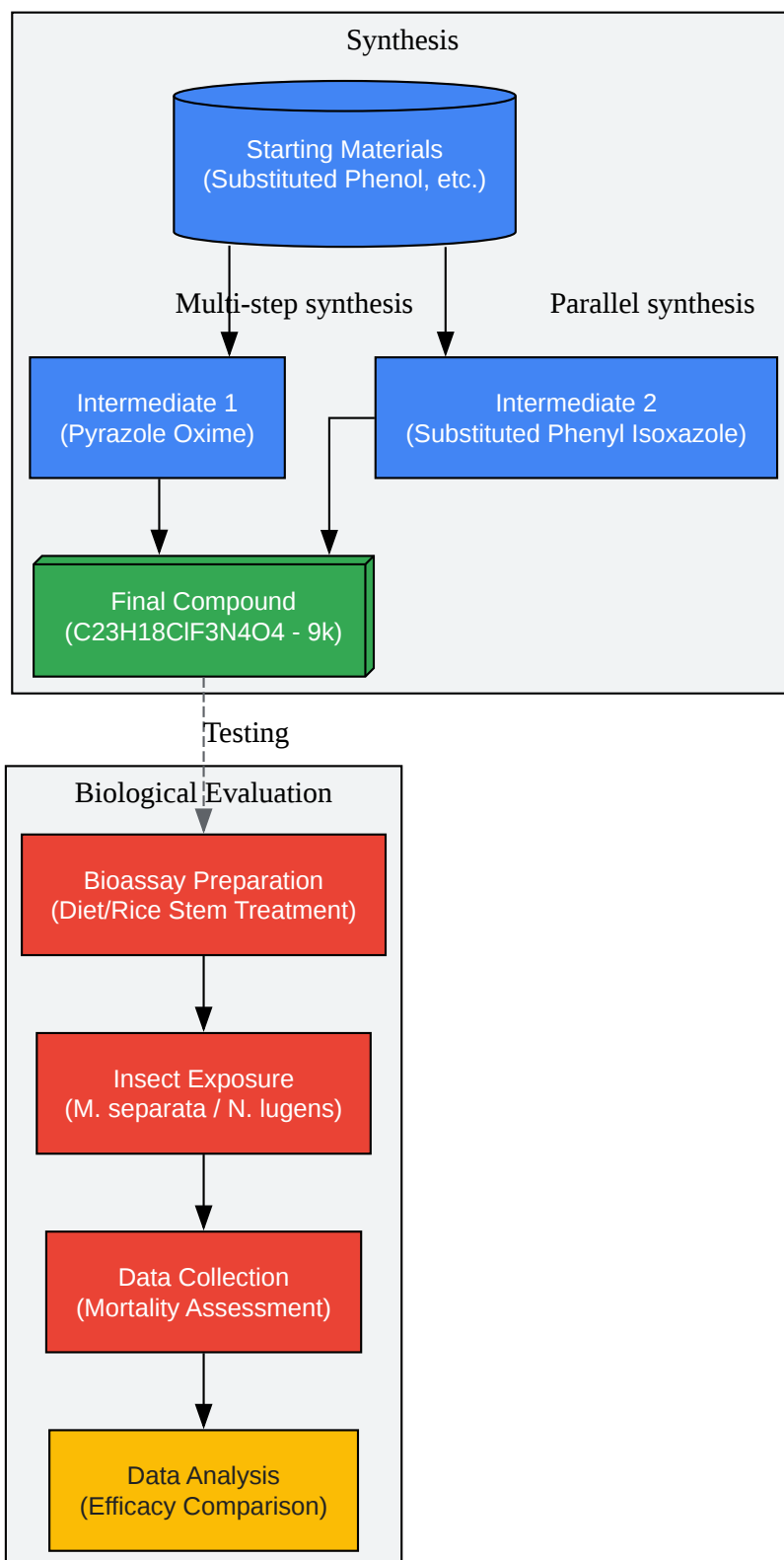
Bioassay against *Nilaparvata lugens* (Brown Planthopper):

The insecticidal activity against *N. lugens* is assessed using a rice stem dipping method.<sup>[5]</sup>

- Rice seedlings at the tillering stage are uprooted, and their roots are washed.
- The seedlings are then dipped into the test solution (compound dissolved in an appropriate solvent and diluted with water containing a surfactant like Triton X-100) for 30 seconds.
- After air-drying, the treated seedlings are placed in a test tube.
- Ten third-instar nymphs of *N. lugens* are introduced into each tube.
- The tubes are kept in a controlled environment at  $26 \pm 1$  °C and a relative humidity of 70-80%.
- Mortality is assessed after 72 hours. Each experiment is performed in triplicate.

## Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and biological evaluation of the novel isoxazole-containing pyrazole oxime derivatives.



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Caption: Experimental workflow from synthesis to bioactivity evaluation.

Disclaimer: The experimental protocols and data presented in this guide are derived from the cited scientific literature. Researchers should consult the original publication for complete details and safety precautions before attempting to reproduce these experiments.

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